B-(3-chloro-6-methoxy-2-pyridinyl)Boronic acid
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Overview
Description
B-(3-chloro-6-methoxy-2-pyridinyl)Boronic acid: is a boronic acid derivative that contains a pyridine ring substituted with a chlorine atom at the 3-position and a methoxy group at the 6-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom (such as chlorine) with a metal (like lithium or magnesium) followed by borylation.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses a metalation step directed by a functional group on the pyridine ring, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts to form pyridinylboronic acids.
Industrial Production Methods: Industrial production methods for boronic acids often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.
Substitution: The boronic acid group can be substituted with other functional groups through various reactions, such as halogenation or amination.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
Chemistry:
Organic Synthesis: B-(3-chloro-6-methoxy-2-pyridinyl)Boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology and Medicine:
Drug Development: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways or receptors.
Industry:
Mechanism of Action
The mechanism of action of B-(3-chloro-6-methoxy-2-pyridinyl)Boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.
Comparison with Similar Compounds
2-Methoxy-3-pyridinylboronic acid: Similar structure but lacks the chlorine substituent.
6-Methoxy-3-pyridinylboronic acid: Similar structure but with different substitution pattern.
Uniqueness: B-(3-chloro-6-methoxy-2-pyridinyl)Boronic acid is unique due to the presence of both chlorine and methoxy substituents on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can provide distinct electronic and steric effects, making it a valuable compound in organic synthesis .
Properties
Molecular Formula |
C6H7BClNO3 |
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Molecular Weight |
187.39 g/mol |
IUPAC Name |
(3-chloro-6-methoxypyridin-2-yl)boronic acid |
InChI |
InChI=1S/C6H7BClNO3/c1-12-5-3-2-4(8)6(9-5)7(10)11/h2-3,10-11H,1H3 |
InChI Key |
ZYHMDRVEOPMLJX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=N1)OC)Cl)(O)O |
Origin of Product |
United States |
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